2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with a unique structure that combines a biphenyl moiety with a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl and cyanocyclohexyl intermediates. The final step involves the acylation of the biphenyl intermediate with the cyanocyclohexyl acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the cyanocyclohexyl group can interact with polar or charged residues . This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclohexaneacetic acid: Shares the cyanocyclohexyl group but lacks the biphenyl moiety.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Contains a biphenyl structure but different substituents.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of a biphenyl moiety and a cyanocyclohexyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N2O2/c22-16-21(13-5-2-6-14-21)23-20(24)15-25-19-11-9-18(10-12-19)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,23,24) |
InChI Key |
DNQHFBJWRBABRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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